Cas no 872-55-9 (2-Ethylthiophene)

2-Ethylthiophene structure
2-Ethylthiophene structure
상품 이름:2-Ethylthiophene
CAS 번호:872-55-9
MF:C6H8S
메가와트:112.192720413208
MDL:MFCD00005461
CID:40120
PubChem ID:13388

2-Ethylthiophene 화학적 및 물리적 성질

이름 및 식별자

    • 2-Ethylthiophene
    • Thiophene, 2-ethyl-
    • 2-Aethyl-thiophen
    • 2-ETHYL-THIOPHENE
    • 2-ETHYLTHIOPHENE FOR SYNTHESIS
    • ethyl thiophene
    • Thiophene,2-ethyl
    • 2-Ethylthiophene (ACI)
    • MDL: MFCD00005461
    • 인치: 1S/C6H8S/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3
    • InChIKey: JCCCMAAJYSNBPR-UHFFFAOYSA-N
    • 미소: S1C(CC)=CC=C1
    • BRN: 105402

계산된 속성

  • 정밀분자량: 112.03500
  • 동위원소 질량: 112.034671
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 7
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 52.1
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 28.2

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.99 g/mL at 25 °C(lit.)
  • 융해점: -66.9°C (estimate)
  • 비등점: 132-134 °C(lit.)
  • 플래시 포인트: 화씨 온도: 80.6°f
    섭씨: 27 ° c
  • 굴절률: n20/D 1.512-1.514
    n20/D 1.513(lit.)
  • 용해도: 0.29g/l
  • 수용성: Not miscible or difficult to mix with water.
  • PSA: 28.24000
  • LogP: 2.31050
  • 민감성: 빛과 공기에 민감하다
  • 용해성: 미확정

2-Ethylthiophene 보안 정보

  • 기호: GHS02
  • 제시어:위험했어
  • 신호어:Warning
  • 피해 선언: H226
  • 경고성 성명: P210-P403 + P235
  • 위험물 운송번호:UN 1993 3/PG 2
  • WGK 독일:3
  • 위험 범주 코드: 10
  • 보안 지침: S23-S24/25-S37/39-S26-S16
  • 포카표 F사이즈:8-10-13-23
  • 위험물 표지: Xi
  • 위험 등급:3
  • 저장 조건:Keep in dark place,Sealed in dry,Room Temperature(BD74741)
  • 보안 용어:3
  • 포장 등급:II
  • 패키지 그룹:II
  • 위험 용어:R10

2-Ethylthiophene 세관 데이터

  • 세관 번호:29349990
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Ethylthiophene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Oakwood
001177-1g
2-Ethylthiophene
872-55-9 90%
1g
$15.00 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016636-25g
2-Ethylthiophene
872-55-9 97%
25g
¥190 2024-05-21
Enamine
EN300-21167-0.05g
2-ethylthiophene
872-55-9 95%
0.05g
$19.0 2023-09-16
abcr
AB126939-25 g
2-Ethylthiophene, 99%; .
872-55-9 99%
25 g
€113.30 2023-07-20
eNovation Chemicals LLC
Y1188684-100g
2-Ethylthiophene
872-55-9 97%
100g
$205 2023-05-12
Life Chemicals
F0001-2170-2.5g
2-Ethylthiophene
872-55-9 95%+
2.5g
$40.0 2023-09-07
Enamine
EN300-21167-50.0g
2-ethylthiophene
872-55-9 95%
50g
$99.0 2023-05-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E808656-100g
2-Ethylthiophene
872-55-9 97%
100g
1,107.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E101589-100g
2-Ethylthiophene
872-55-9 97%
100g
¥1012.90 2023-09-03
TRC
E939228-500mg
2-Ethylthiophene
872-55-9
500mg
$64.00 2023-05-18

2-Ethylthiophene 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Alumina
참조
The preparation of thiophenes. II. From C5-C7-molecules and carbon disulfide
Azizian, Farid; et al, Journal of Chemical Technology and Biotechnology (1979-1982), 1980, 30(11), 648-53

합성회로 2

반응 조건
1.1 Reagents: Hydrogen sulfide
참조
High-temperature organic synthesis. VII. Effect of the nature of substituents on the course of the reaction of hydrogen sulfide with chloro derivatives of aromatic and thiophene series
Shagun, L. G.; et al, Zhurnal Organicheskoi Khimii, 1978, 14(1), 187-92

합성회로 3

반응 조건
1.1 Reagents: Triethylene glycol ,  Potassium hydroxide ;  rt → 100 °C
1.2 4 h, 140 °C
참조
Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction
Cranwell, Philippa B.; et al, Synlett, 2016, 27(1), 131-135

합성회로 4

반응 조건
1.1 Catalysts: Alumina
참조
The preparation of thiophenes. II. From C5-C7-molecules and carbon disulfide
Azizian, Farid; et al, Journal of Chemical Technology and Biotechnology (1979-1982), 1980, 30(11), 648-53

합성회로 5

반응 조건
1.1 Reagents: Carbon monoxide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Water ,  Selenium Solvents: Tetrahydrofuran
참조
Carbonyl-to-methylene conversion: selenium-assisted reduction of aromatic ketones with carbon monoxide and water
Nishiyama, Yutaka; et al, Journal of Organic Chemistry, 1988, 53(6), 1326-9

합성회로 6

반응 조건
참조
High-temperature organic synthesis. XXXV. Thermal reactions of di-1-propenyl sulfide
Ostroukhova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(2), 354-9

합성회로 7

반응 조건
1.1 Solvents: Hexamethylphosphoramide
참조
Formation of 2H-thiopyrans and thiophenes by thermal rearrangement of propargyl vinyl sulfide or its homologs and 2-alkynyl thienyl sulfides
Schuijl-Laros, D.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1972, 91(6), 785-98

합성회로 8

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether
참조
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; et al, Organic Reactions (Hoboken, 1979, 26,

합성회로 9

반응 조건
참조
High-temperature organic synthesis. XXXV. Thermal reactions of di-1-propenyl sulfide
Ostroukhova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(2), 354-9

합성회로 10

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → -25 °C; -25 °C → -78 °C
1.2 -78 °C; -78 °C → rt; 12 h, rt
참조
Oligothiophenes substituted with the thionitrile group: synthesis, characterization, and thin-film formation on gold substrates
Morgan, Ian S.; et al, Journal of Materials Chemistry, 2009, 19(43), 8162-8168

합성회로 11

반응 조건
1.1 Catalysts: Ruthenium, (acetonitrile)carbonyl[hydrotris(1H-pyrazolato-κN1)borato(1-)-κN2,κN2… Solvents: Thiophene ;  40 psi, 90 °C
참조
Reactions of TpRu(CO)(NCMe)(Me) (Tp = Hydridotris(pyrazolyl)borate) with Heteroaromatic Substrates: Stoichiometric and Catalytic C-H Activation
Pittard, Karl A.; et al, Organometallics, 2004, 23(23), 5514-5523

합성회로 12

반응 조건
참조
Product class 10: thiophenes, thiophene 1,1-dioxides, and thiophene 1-oxides
Schatz, J., Science of Synthesis, 2002, 9, 287-422

합성회로 13

반응 조건
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ,  Tetrahydrofuran ;  11 s, 14.7 atm, 70 °C
참조
Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymer
Osako, Takao; et al, RSC Advances, 2015, 5(57), 45760-45766

합성회로 14

반응 조건
1.1 Solvents: Dimethylformamide ;  rt → 0 °C
1.2 Reagents: Phosphorus sulfide (P2S5) ;  0 °C → 90 °C
1.3 5 h, 90 °C; 90 °C → rt
1.4 Solvents: Diethyl ether ;  rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Synthesis and properties of 2-substituted thiophenes
Ibrahimov, V. H.; et al, Kimya Problemlari, 2007, (3), 525-528

합성회로 15

반응 조건
참조
Electrochemical deposition of highly-conducting metal dithiolene films
Allwright, Emily; et al, Dalton Transactions, 2016, 45(22), 9363-9368

합성회로 16

반응 조건
참조
Product class 10: thiophenes, thiophene 1,1-dioxides, and thiophene 1-oxides
Schatz, J., Science of Synthesis, 2002, 9, 287-422

합성회로 17

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt nickel alloy Solvents: Ethanol ;  8 h, 80 °C
참조
Bimetallic CoNi Nanoflowers for Catalytic Transfer Hydrogenation of Terminal Alkynes
Choudhary, Neha; et al, ChemistrySelect, 2022, 7(37),

합성회로 18

반응 조건
1.1 Reagents: Hydrogen Solvents: Acetic acid
참조
Catalytic reduction of 2-acylthiophenes
Campaigne, E. E.; et al, Journal of the American Chemical Society, 1951, 73, 5240-3

합성회로 19

반응 조건
1.1 Catalysts: Aluminum chloride ,  1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: tert-Butanol ;  2 h, reflux
참조
Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds
Cai, Mingjian; et al, Asian Journal of Chemistry, 2015, 27(2), 649-653

합성회로 20

반응 조건
1.1 Reagents: Phosphoric acid
참조
Aqueous high-temperature chemistry of carbo- and heterocycles. 17. Thiophene, tetrahydrothiophene, 2-methylthiophene, 2,5-dimethylthiophene, benzo[b]thiophene, and dibenzothiophene
Katritzky, Alan R.; et al, Energy & Fuels, 1992, 6(4), 431-8

합성회로 21

반응 조건
1.1 Reagents: Naphthalene, radical ion(1-), lithium (1:1) Solvents: Tetrahydrofuran ;  20 °C; 18 min, 160 °C; 10 min, 250 °C
참조
Benzyllithiums bearing aldehyde carbonyl groups. A flash chemistry approach
Nagaki, Aiichiro; et al, Organic & Biomolecular Chemistry, 2015, 13(26), 7140-7145

합성회로 22

반응 조건
1.1 Reagents: Alumina ,  Hydrogen sulfide ,  Potassium oxide
참조
A new catalytic synthesis of thiophenes
Barrault, Joel; et al, Journal of Chemical Research, 1978, (6),

합성회로 23

반응 조건
1.1 Reagents: Phosphoric acid
참조
Aqueous high-temperature chemistry of carbo- and heterocycles. 17. Thiophene, tetrahydrothiophene, 2-methylthiophene, 2,5-dimethylthiophene, benzo[b]thiophene, and dibenzothiophene
Katritzky, Alan R.; et al, Energy & Fuels, 1992, 6(4), 431-8

합성회로 24

반응 조건
참조
High-temperature organic synthesis. XXXV. Thermal reactions of di-1-propenyl sulfide
Ostroukhova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1991, 27(2), 354-9

2-Ethylthiophene Raw materials

2-Ethylthiophene Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:872-55-9)2-Ethylthiophene
sfd5864
순결:99.9%
재다:200kg
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:872-55-9)2-Ethylthiophene
2448581
순결:98%
재다:Company Customization
가격 ($):문의